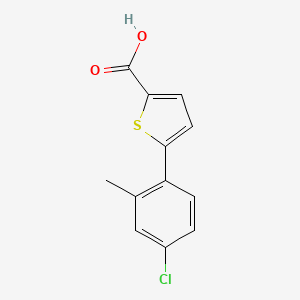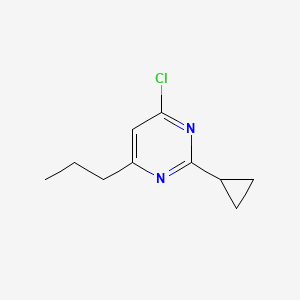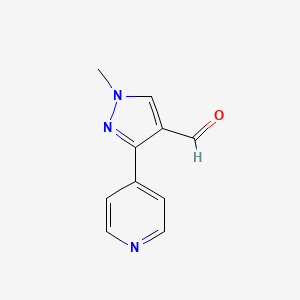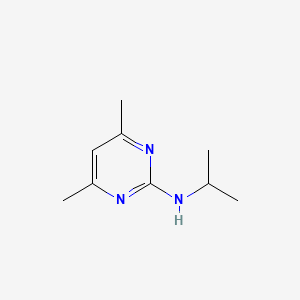
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4 and 6 positions with methyl groups and at the 2 position with an amine group that is further substituted with a propan-2-yl group .
Aplicaciones Científicas De Investigación
Application
“4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine” and its derivatives have been studied for their potential fungicidal activity . They are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .
Method of Application
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, showed excellent fungicidal activity .
Results or Outcomes
The new compounds showed excellent fungicidal activity. T33 had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .
Antimicrobial Activity
Application
Imidazole and pyrimidine derivatives, including “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine”, have been studied for their antimicrobial potential . These compounds show a broad range of biological activities, including antibacterial, antifungal, and antiparasitic effects .
Method of Application
The compounds are synthesized using various synthetic routes and then tested for their antimicrobial activity using standard microbiological techniques .
Anticancer Activity
Application
Some derivatives of “4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine” have been studied for their potential anticancer activity . These compounds are of interest due to their ability to inhibit certain types of cancer cells .
Method of Application
The compounds are synthesized and then tested for their anticancer activity using various in vitro and in vivo models . For example, one study used the MTT assay to evaluate the antitumor potential of a series of imidazole and pyrimidine derivatives .
Results or Outcomes
Several of the synthesized compounds have shown promising anticancer activity. For instance, one derivative, pazopanib hydrochloride, was synthesized and found to have significant anticancer activity .
Anti-Fibrosis Activity
Application
A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) for their anti-fibrotic activities .
Method of Application
The compounds were synthesized and then tested for their anti-fibrotic activity using various in vitro models .
Results or Outcomes
Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antimetabolite Activity
Application
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate and) activities .
Method of Application
The compounds are synthesized using various synthetic routes and then tested for their antimetabolite activity using standard microbiological techniques .
Propiedades
IUPAC Name |
4,6-dimethyl-N-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6(2)10-9-11-7(3)5-8(4)12-9/h5-6H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNIVICOKAFRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(propan-2-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)
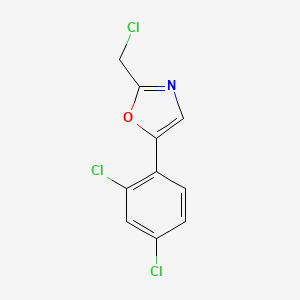
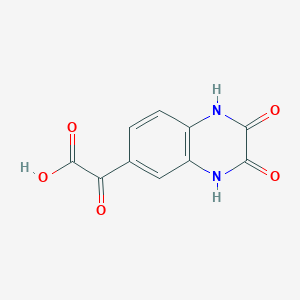
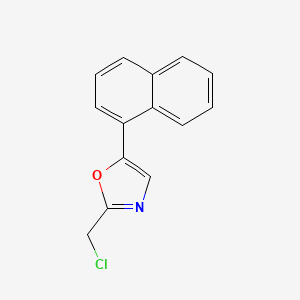
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
amine](/img/structure/B1486495.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
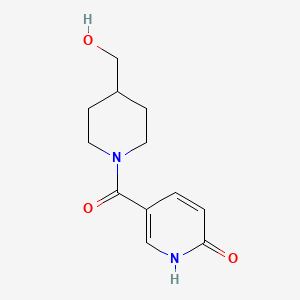
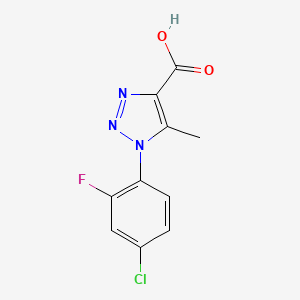
amine](/img/structure/B1486500.png)
![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)
